

Doxorubicinone-d3: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Doxorubicinone-d3

Cat. No.: B12413283

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For researchers, scientists, and drug development professionals, this document provides a concise technical guide on **Doxorubicinone-d3**, a deuterated metabolite of the widely used chemotherapeutic agent, Doxorubicin. This guide covers its fundamental properties, relevant biological pathways, and illustrative experimental workflows.

Core Properties of Doxorubicinone-d3

Doxorubicinone-d3 is the deuterated form of Doxorubicinone, which is an aglycone metabolite of Doxorubicin. The inclusion of deuterium isotopes makes it a valuable tool in metabolic studies and as an internal standard in analytical assays.

Property	Value	Citation(s)
Molecular Weight	417.38 g/mol	[1]
CAS Number	Not Available (NA)	[1]
Unlabeled CAS No.	24385-10-2 (for Doxorubicinone)	[2][3][4]
Molecular Formula	C ₂₁ H ₁₅ D ₃ O ₉	
Synonyms	Adriamycin Aglycone-d3, Adriamycinone-d3	

Mechanism of Action and Signaling Pathways

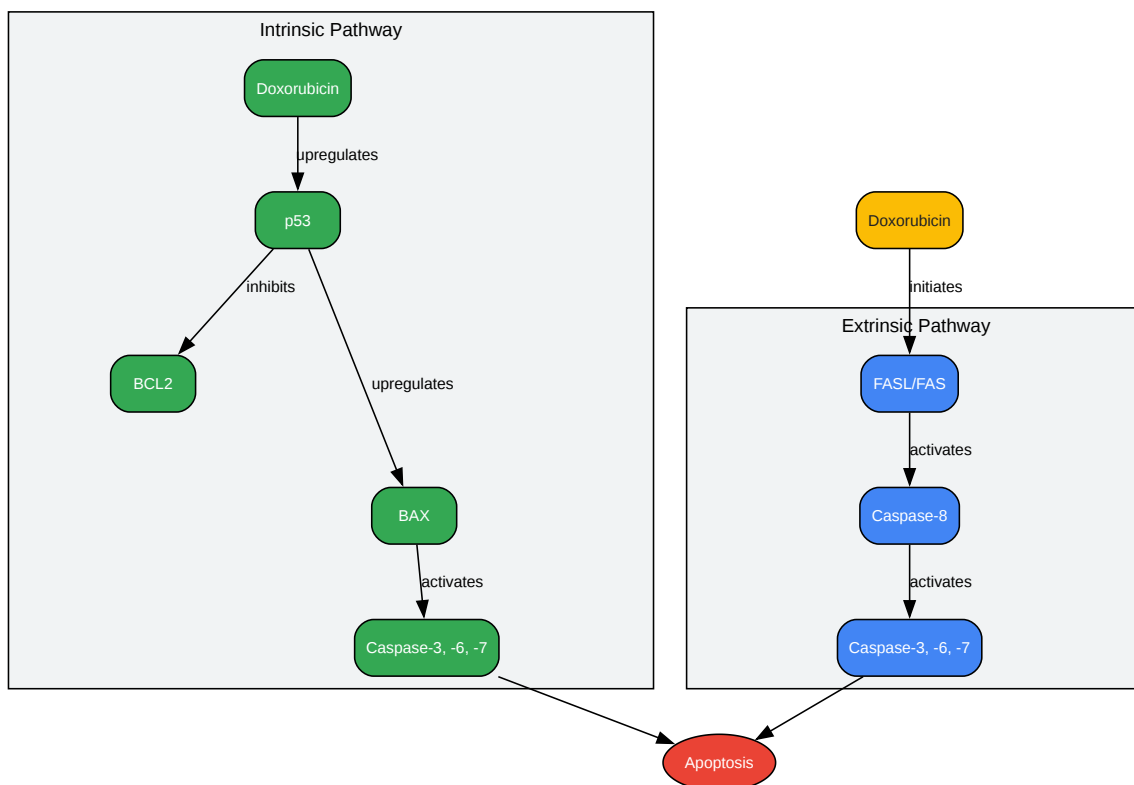
Doxorubicinone is a metabolite of the anthracycline antibiotic doxorubicin. While research specifically detailing the signaling pathways of **Doxorubicinone-d3** is limited, the mechanisms of its parent compound, Doxorubicin, are well-documented and provide critical insights.

Doxorubicin exerts its anticancer effects through two primary mechanisms: intercalation into DNA, which disrupts topoisomerase-II-mediated DNA repair, and the generation of free radicals that damage cellular components.

The cellular response to Doxorubicin involves a complex network of signaling pathways, ultimately leading to apoptosis or cell cycle arrest.

Doxorubicin-Induced Apoptosis

Doxorubicin initiates apoptosis through both the extrinsic and intrinsic pathways. The extrinsic pathway is triggered by the FASL/FAS system, leading to the activation of a cascade of caspases including caspase-8, -3, -6, and -7. The intrinsic pathway involves the upregulation of p53 and the inhibition of the anti-apoptotic protein BCL2, which in turn activates pro-apoptotic proteins like BAX, leading to the activation of caspases.

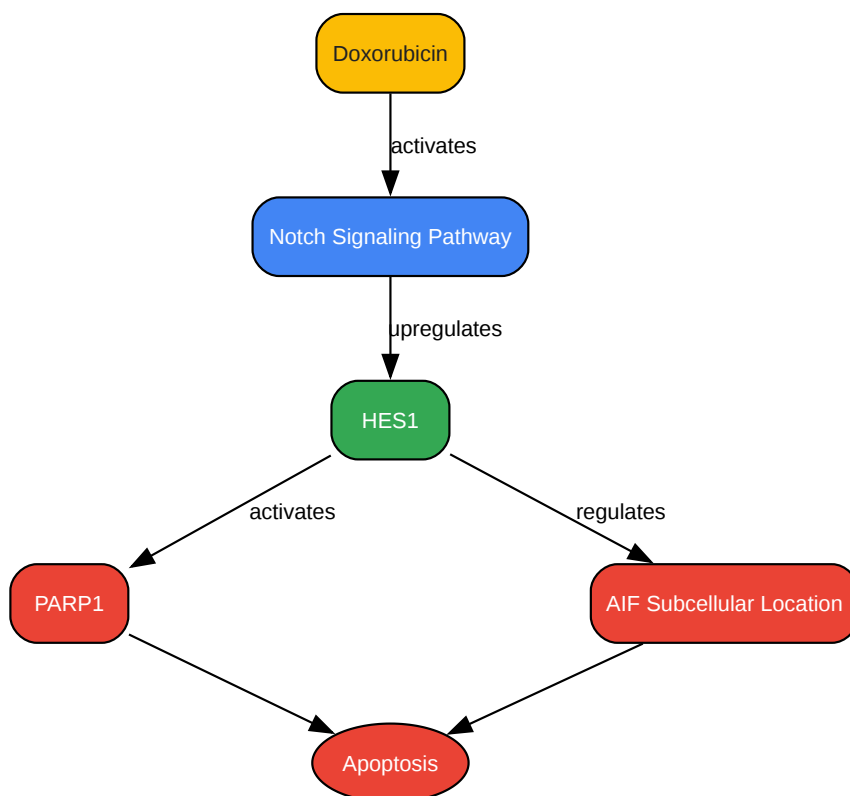


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Doxorubicin-induced extrinsic and intrinsic apoptosis pathways.

Notch Signaling Pathway Involvement

Recent studies have revealed that the Notch signaling pathway is activated upon Doxorubicin treatment. Doxorubicin increases the expression of multiple components of the Notch pathway, including its downstream target HES1. This activation of HES1 is required for Doxorubicin-induced apoptosis in cancer cells. Mechanistically, HES1 activates PARP1 and influences the subcellular location of AIF to mediate the apoptotic response.



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Role of Notch signaling in Doxorubicin-induced apoptosis.

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the synthesis of **Doxorubicinone-d3** are not readily available in public literature, a general methodology for the preparation of Doxorubicin complexes with metals can be referenced and potentially adapted for isotopic labeling studies.

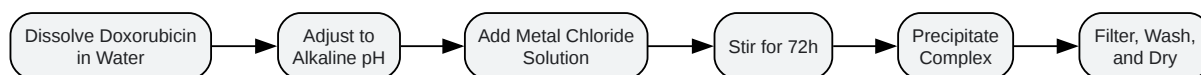
General Synthesis of Doxorubicin-Metal Complexes

This protocol describes a general method for complexing Doxorubicin with various metals.

- **Dissolution:** Doxorubicin (0.02 mM) is dissolved in 10 mL of water.
- **pH Adjustment:** The pH of the solution is made slightly alkaline by the addition of NaOH.

- Complexation: A stoichiometric amount of an aqueous solution of a metal chloride is added continuously to the Doxorubicin solution while stirring for one hour.
- Incubation: The reaction mixture is then stirred for 72 hours at room temperature.
- Precipitation: The resulting solution is incubated for several days to allow for the precipitation of the metal-Doxorubicin complexes.
- Isolation: The precipitated complexes are filtered, washed with water, and dried under a vacuum.

This procedure can serve as a foundational method for researchers aiming to synthesize and study deuterated Doxorubicinone complexes.



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Workflow for the synthesis of Doxorubicin-metal complexes.

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